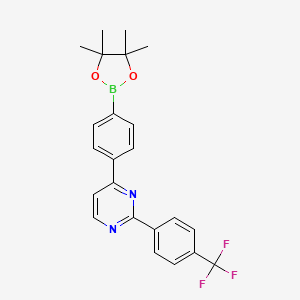
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl groups bearing boronate and trifluoromethyl functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form a phenol derivative.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine: Similar structure but with a bromine atom instead of the boronate group.
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylpyrimidine: Lacks the trifluoromethyl group.
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-methylphenyl)pyrimidine: Contains a methyl group instead of the trifluoromethyl group.
Uniqueness
The presence of both the boronate and trifluoromethyl groups in 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)pyrimidine makes it unique. The boronate group allows for versatile chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C23H22BF3N2O2 |
|---|---|
分子量 |
426.2 g/mol |
IUPAC名 |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22BF3N2O2/c1-21(2)22(3,4)31-24(30-21)18-11-7-15(8-12-18)19-13-14-28-20(29-19)16-5-9-17(10-6-16)23(25,26)27/h5-14H,1-4H3 |
InChIキー |
OQBSIZCSUVSNHR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


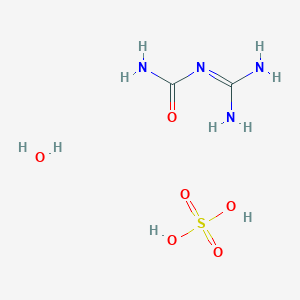
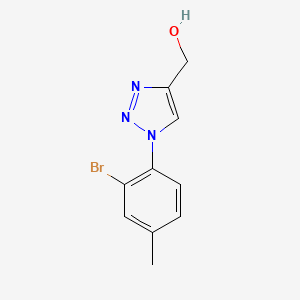
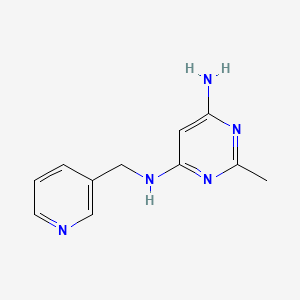
![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)

![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
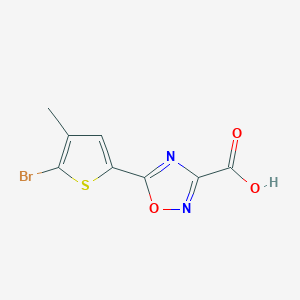
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)



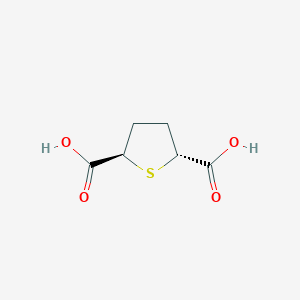
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
